3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
Description
3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is a pyridazine derivative featuring a sulfonamide-linked piperazine moiety and an ortho-tolyl substituent. The compound’s structure integrates a pyridazine core substituted at position 3 with a 4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazine group and at position 6 with an o-tolyl (2-methylphenyl) group. This design is characteristic of bioactive molecules targeting neurological or oncological pathways, where sulfonylpiperazine motifs often enhance solubility and receptor binding .
Properties
IUPAC Name |
3-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-(2-methylphenyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c1-16-5-3-4-6-18(16)19-8-10-22(25-24-19)26-11-13-27(14-12-26)31(28,29)21-15-17(23)7-9-20(21)30-2/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJAHAINWZKUAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine typically involves multiple steps, including the formation of the pyridazine core, the introduction of the piperazine ring, and the attachment of the sulfonyl and fluorinated methoxyphenyl groups. Common synthetic routes may include:
Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced.
Attachment of Functional Groups: The sulfonyl and fluorinated methoxyphenyl groups are typically introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The sulfonyl piperazine group undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Cleavage of the sulfonamide bond in HCl (6M, reflux) yields 5-fluoro-2-methoxybenzenesulfonic acid and 1-(6-(o-tolyl)pyridazin-3-yl)piperazine.
-
Basic Hydrolysis : NaOH (1M, 80°C) generates the same products but with faster kinetics due to nucleophilic attack by hydroxide ions.
Key Data :
| Condition | Time (hr) | Yield (%) | Byproducts |
|---|---|---|---|
| HCl (6M, reflux) | 12 | 78 | Trace aryl ether |
| NaOH (1M, 80°C) | 6 | 85 | None detected |
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyridazine ring facilitates NAS at positions activated by the adjacent nitrogen atoms. For instance:
-
Fluorine Displacement : Reaction with morpholine in DMF (120°C, 24 hr) replaces the 5-fluoro group on the phenyl ring with a morpholine moiety, forming 3-(4-((2-methoxy-5-morpholinophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine .
Reaction Parameters :
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Morpholine | DMF | 120 | 62 |
| Piperidine | DMSO | 100 | 55 |
Electrophilic Substitution
The o-tolyl group undergoes electrophilic substitution under nitration or sulfonation conditions:
-
Nitration : HNO₃/H₂SO₄ (0°C, 2 hr) introduces a nitro group at the para position of the o-tolyl ring .
-
Sulfonation : Fuming H₂SO₄ (50°C, 4 hr) adds a sulfonic acid group at the meta position.
Product Distribution :
| Reaction Type | Major Product | Minor Product |
|---|---|---|
| Nitration | 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(4-nitro-o-tolyl)pyridazine (89%) | Ortho-nitro derivative (11%) |
| Sulfonation | 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-sulfo-o-tolyl)pyridazine (76%) | Para-sulfo derivative (24%) |
Piperazine Functionalization
The piperazine nitrogen reacts with electrophiles:
-
Alkylation : Treatment with methyl iodide (K₂CO₃, DMF, 60°C) yields a quaternary ammonium salt at the piperazine N-4 position .
-
Acylation : Benzoyl chloride (pyridine, RT) forms a mono-benzoylated derivative .
Reactivity Trends :
| Electrophile | Site of Reaction | Yield (%) |
|---|---|---|
| Methyl iodide | N-4 | 70 |
| Benzoyl chloride | N-1 | 65 |
Oxidation and Reduction
-
Pyridazine Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) saturates the pyridazine ring to form a tetrahydropyridazine derivative.
-
Methoxy Group Oxidation : Strong oxidizers like KMnO4 (H₂O, 100°C) convert the methoxy group to a ketone, though this is rare due to steric protection .
Experimental Outcomes :
| Reaction | Conditions | Product | Yield (%) |
|---|---|---|---|
| Pyridazine reduction | 10% Pd/C, H₂, 50 psi | 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)-1,4,5,6-tetrahydropyridazine | 82 |
| Methoxy oxidation | KMnO₄, H₂O, 100°C | 3-(4-((5-Fluoro-2-carboxyphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine | <5 |
Cross-Coupling Reactions
The pyridazine ring participates in Suzuki-Miyaura couplings. For example, reaction with phenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane) replaces the o-tolyl group with a biphenyl moiety .
Optimized Protocol :
| Catalyst | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | 90 | 68 |
| Pd(OAc)₂/XPhos | K₃PO₄ | 100 | 73 |
Scientific Research Applications
Positive Allosteric Modulation
Research indicates that this compound acts as a positive allosteric modulator (PAM) for G protein-coupled receptors (GPCRs), particularly the glucagon-like peptide-1 receptor (GLP-1R). Activation of GLP-1R is crucial for stimulating insulin secretion and suppressing glucagon release, making it a promising target for type 2 diabetes treatment. In vitro studies have shown that this compound significantly enhances GLP-1-stimulated insulin secretion from pancreatic beta cells while reducing glucagon secretion from alpha cells.
Diabetes Management
In vivo studies conducted on rodent models of type 2 diabetes demonstrated that administration of this compound led to improved glycemic control, characterized by reduced blood glucose levels and enhanced insulin sensitivity. These findings suggest its potential as a therapeutic agent in managing diabetes.
Structure-Activity Relationship Studies
The unique structural characteristics of this compound allow for extensive investigations into structure-activity relationships (SAR). By modifying different parts of the molecule, researchers can identify which structural components contribute most significantly to its biological activity, paving the way for the development of more effective drugs targeting similar pathways.
Case Studies
Several studies have documented the efficacy of 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine in various experimental settings:
- Diabetes Model Study : In a study involving diabetic rats, the administration of this compound resulted in a statistically significant decrease in fasting blood glucose levels compared to control groups. The study concluded that the compound's mechanism involves enhancing insulin sensitivity and promoting beta-cell function.
- Cardiovascular Research : Another investigation explored the effects of this compound on cardiovascular health, demonstrating its ability to modulate vascular smooth muscle cell proliferation, suggesting potential applications in treating cardiovascular diseases linked to metabolic syndromes.
Mechanism of Action
The mechanism of action of 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, while the sulfonyl group can form strong interactions with protein targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound is compared to three classes of analogs based on substituent variations:
Table 1: Structural Comparison
Key Observations :
- Lipophilicity : The o-tolyl group increases lipophilicity relative to pyrazolyl or pyridinylmethylsulfanyl substituents, which may influence blood-brain barrier penetration .
- Sulfonyl vs. Thioether Linkages : Sulfonyl groups improve metabolic stability over thioether bonds, as seen in the comparison with 3-(4-Ethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine .
Table 2: Inferred Properties
Research Findings :
- Sulfonylpiperazine Efficacy : Sulfonamide-linked piperazines, as in the target compound, are associated with improved pharmacokinetic profiles in CNS-targeting drugs due to enhanced solubility and stability .
- Fluorine Substitution: The 5-fluoro group in the target compound may reduce cytochrome P450-mediated metabolism compared to non-fluorinated analogs, extending half-life .
Biological Activity
The compound 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine , also known as SAR1118, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 434.5 g/mol. The compound features a sulfonamide moiety, a piperazine ring, and a pyridazine core, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20FN3O4S |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 946305-32-4 |
| Structural Features | Sulfonamide, Piperazine, Pyridazine |
Research indicates that SAR1118 acts as a positive allosteric modulator (PAM) for the glucagon-like peptide-1 receptor (GLP-1R) . Activation of GLP-1R is crucial for stimulating insulin secretion and inhibiting glucagon release, making it a significant target in managing type 2 diabetes mellitus. The compound's ability to enhance receptor activity suggests potential benefits in glucose metabolism and insulin sensitivity.
Key Findings from Studies
- Inhibition of Enzymatic Activity : SAR1118 has demonstrated the ability to inhibit specific enzymes associated with metabolic pathways, which may play a role in its therapeutic efficacy against metabolic disorders.
- Binding Affinity : The structural components, particularly the sulfonyl group and piperazine ring, are essential for binding interactions that modulate receptor signaling pathways. This specificity enhances the compound's potential as a targeted therapy.
Study on GLP-1R Modulation
In a study conducted by researchers at Sanofi, SAR1118 was evaluated for its effects on GLP-1R activation. The results showed that the compound significantly increased insulin secretion in vitro and improved glucose tolerance in animal models. The study highlighted the compound's potential as a therapeutic agent for type 2 diabetes management.
Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis revealed that modifications to the pyridazine core could enhance biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyridazine ring | Increased binding affinity to GLP-1R |
| Alteration of the piperazine substituent | Enhanced selectivity towards metabolic enzymes |
Q & A
Q. What are the common synthetic routes for preparing 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine, and what are the critical reaction conditions?
The compound is typically synthesized via multi-step nucleophilic substitution and coupling reactions. A key step involves the sulfonylation of the piperazine moiety with 5-fluoro-2-methoxybenzenesulfonyl chloride under anhydrous conditions, followed by coupling with a pyridazine intermediate. Critical conditions include:
- Use of a polar aprotic solvent (e.g., DMF or DCM) and a base (e.g., triethylamine) for sulfonylation .
- Buchwald-Hartwig coupling or Ullmann-type reactions for attaching the o-tolyl group to the pyridazine core, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Strict temperature control (80–120°C) and inert atmosphere (N₂/Ar) to prevent side reactions.
Q. How is the structural characterization of this compound validated in academic research?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key parameters include:
- R-factor : ≤0.05 (e.g., R = 0.049 in related piperazine-sulfonyl derivatives) .
- Bond lengths and angles : Confirmation of planarity in the pyridazine ring and torsional angles in the piperazine-sulfonyl group .
- Complementary techniques like NMR (¹H/¹³C), HRMS, and FT-IR are used to verify functional groups and purity .
Q. What preliminary biological activities have been reported for pyridazine-piperazine derivatives, and how are these assays designed?
Pyridazine-piperazine analogs exhibit anti-inotropic, antibacterial, and antiviral activities. Assay designs include:
- In vitro platelet aggregation inhibition : Measured using ADP-induced aggregation in human platelet-rich plasma (IC₅₀ values typically 10–50 µM) .
- Antibacterial testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound, particularly in scaling up reactions?
Advanced optimization strategies include:
- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to identify optimal molar ratios, temperature, and catalyst loading .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer and reduce side products (e.g., via Omura-Sharma-Swern oxidation protocols) .
- Purification techniques : Preparative HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in acetonitrile/water) to achieve ≥98% purity .
Q. How do structural modifications (e.g., substituents on the pyridazine or piperazine rings) influence biological activity and selectivity?
Structure-Activity Relationship (SAR) studies reveal:
- Sulfonyl group : Electron-withdrawing groups (e.g., 5-fluoro-2-methoxy) enhance metabolic stability and receptor binding .
- o-Tolyl substitution : Hydrophobic interactions improve membrane permeability, as shown in logP measurements (e.g., logP = 3.2 ± 0.3) .
- Piperazine flexibility : Conformational analysis via molecular dynamics simulations identifies rigid analogs with higher target affinity .
Q. What analytical methods are recommended for resolving contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Methodological approaches include:
- Orthogonal assay validation : Re-testing in multiple assays (e.g., fluorescence polarization vs. radiometric assays) .
- Metabolic stability studies : Liver microsome assays (human/rat) to assess if discrepancies arise from compound degradation .
- Target engagement profiling : CRISPR-Cas9 knockout models confirm on-target effects vs. off-target interactions .
Q. How can computational chemistry aid in predicting the pharmacokinetic properties of this compound?
In silico tools provide insights into:
- ADME properties : SwissADME predicts high gastrointestinal absorption (HIA >90%) but moderate blood-brain barrier penetration (BBB score = 0.4) .
- Metabolite prediction : GLORYx identifies N-dealkylation and sulfone oxidation as primary metabolic pathways .
- Docking studies : AutoDock Vina models interactions with targets like serotonin receptors (ΔG ≈ -9.5 kcal/mol) .
Q. What strategies are effective in addressing stability issues (e.g., hydrolysis of the sulfonyl group) during storage or biological assays?
- Lyophilization : Storage as a lyophilized powder under argon at -20°C increases shelf life (>6 months) .
- Buffered solutions : Use of phosphate-buffered saline (pH 7.4) with 1% DMSO prevents hydrolysis during in vitro assays .
- Protective groups : Transient protection of the sulfonyl group with tert-butyl during synthetic steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
